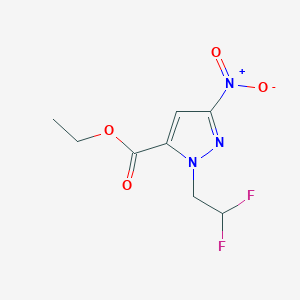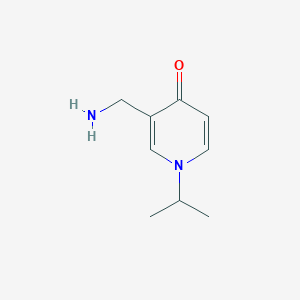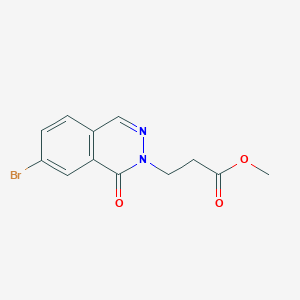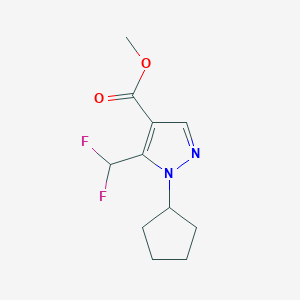
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired bonds between the rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group typically yields carboxylic acids, while reduction yields alcohols .
科学的研究の応用
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurological research.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as depression and anxiety.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound’s effects are mediated through modulation of these targets, leading to changes in neurotransmitter levels and activity .
類似化合物との比較
Similar Compounds
- 1-(6-(4-Methylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- 1-(6-(4-Propylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
Uniqueness
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is unique due to the presence of the isopropyl group on the piperazine ring, which may confer specific pharmacological properties and interactions with molecular targets that differ from those of similar compounds .
特性
分子式 |
C16H25N3O |
|---|---|
分子量 |
275.39 g/mol |
IUPAC名 |
1-[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C16H25N3O/c1-5-15(20)14-6-7-16(17-13(14)4)19-10-8-18(9-11-19)12(2)3/h6-7,12H,5,8-11H2,1-4H3 |
InChIキー |
BCYRXIPQDYQALX-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)









